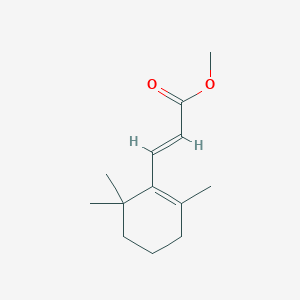
Methyl 3-(2,6,6-trimethylcyclohex-1-en-1-yl)prop-2-enoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-(2,6,6-trimethylcyclohex-1-en-1-yl)prop-2-enoate, also known as MTC, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is a derivative of citronellol, a naturally occurring compound found in many essential oils, and has been synthesized using different methods.
作用机制
Methyl 3-(2,6,6-trimethylcyclohex-1-en-1-yl)prop-2-enoate has been shown to have an inhibitory effect on acetylcholinesterase, an enzyme that plays a role in the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in the levels of acetylcholine in the brain, which can have various effects on cognitive function and memory.
生化和生理效应
Methyl 3-(2,6,6-trimethylcyclohex-1-en-1-yl)prop-2-enoate has been found to have various biochemical and physiological effects, including antioxidant and anti-inflammatory properties. Studies have shown that Methyl 3-(2,6,6-trimethylcyclohex-1-en-1-yl)prop-2-enoate can scavenge free radicals and reduce oxidative stress, which can contribute to the development of various diseases. Methyl 3-(2,6,6-trimethylcyclohex-1-en-1-yl)prop-2-enoate has also been shown to reduce the production of pro-inflammatory cytokines, which can contribute to inflammation and tissue damage.
实验室实验的优点和局限性
One advantage of using Methyl 3-(2,6,6-trimethylcyclohex-1-en-1-yl)prop-2-enoate in lab experiments is its availability and low cost. Methyl 3-(2,6,6-trimethylcyclohex-1-en-1-yl)prop-2-enoate can be synthesized using relatively simple methods and is readily available from chemical suppliers. However, one limitation of using Methyl 3-(2,6,6-trimethylcyclohex-1-en-1-yl)prop-2-enoate is its potential toxicity. Studies have shown that Methyl 3-(2,6,6-trimethylcyclohex-1-en-1-yl)prop-2-enoate can be toxic to certain cell types, and caution should be taken when handling this compound.
未来方向
There are many potential future directions for research on Methyl 3-(2,6,6-trimethylcyclohex-1-en-1-yl)prop-2-enoate. One area of interest is the development of Methyl 3-(2,6,6-trimethylcyclohex-1-en-1-yl)prop-2-enoate-based compounds for the treatment of neurological disorders, such as Alzheimer's disease. Another area of interest is the use of Methyl 3-(2,6,6-trimethylcyclohex-1-en-1-yl)prop-2-enoate as a natural preservative in food and cosmetic products, due to its antioxidant properties. Further research is needed to fully understand the potential applications of Methyl 3-(2,6,6-trimethylcyclohex-1-en-1-yl)prop-2-enoate in these and other fields.
Conclusion
Methyl 3-(2,6,6-trimethylcyclohex-1-en-1-yl)prop-2-enoate is a compound that has gained attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods and has been studied for its mechanism of action and its effects on biochemical and physiological processes. While there are advantages to using Methyl 3-(2,6,6-trimethylcyclohex-1-en-1-yl)prop-2-enoate in lab experiments, caution should be taken due to its potential toxicity. There are many potential future directions for research on Methyl 3-(2,6,6-trimethylcyclohex-1-en-1-yl)prop-2-enoate, and further studies are needed to fully understand the potential applications of this compound.
合成方法
One of the most common methods used to synthesize Methyl 3-(2,6,6-trimethylcyclohex-1-en-1-yl)prop-2-enoate is through the reaction of citronellol with acetic anhydride and pyridine. This process involves the conversion of the hydroxyl group in citronellol to an acetyl group, followed by the elimination of water to form Methyl 3-(2,6,6-trimethylcyclohex-1-en-1-yl)prop-2-enoate. Other methods of synthesis include the use of different reagents and catalysts, such as sulfuric acid and sodium bisulfite.
科学研究应用
Methyl 3-(2,6,6-trimethylcyclohex-1-en-1-yl)prop-2-enoate has been found to have potential applications in various scientific fields, including organic chemistry, biochemistry, and pharmacology. In organic chemistry, Methyl 3-(2,6,6-trimethylcyclohex-1-en-1-yl)prop-2-enoate has been used as a starting material for the synthesis of other compounds, such as fragrances and pharmaceuticals. In biochemistry, Methyl 3-(2,6,6-trimethylcyclohex-1-en-1-yl)prop-2-enoate has been studied for its mechanism of action and its effects on biochemical and physiological processes.
属性
CAS 编号 |
15356-72-6 |
|---|---|
产品名称 |
Methyl 3-(2,6,6-trimethylcyclohex-1-en-1-yl)prop-2-enoate |
分子式 |
C13H20O2 |
分子量 |
208.3 g/mol |
IUPAC 名称 |
methyl (E)-3-(2,6,6-trimethylcyclohexen-1-yl)prop-2-enoate |
InChI |
InChI=1S/C13H20O2/c1-10-6-5-9-13(2,3)11(10)7-8-12(14)15-4/h7-8H,5-6,9H2,1-4H3/b8-7+ |
InChI 键 |
RJLVIISLNKAFCY-UHFFFAOYSA-N |
手性 SMILES |
CC1=C(C(CCC1)(C)C)/C=C/C(=O)OC |
SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=O)OC |
规范 SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=O)OC |
其他 CAS 编号 |
15356-72-6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



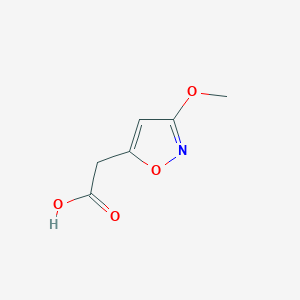
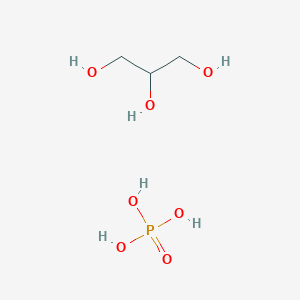
![[1-acetyl-4-tert-butyl-3,6-bis(tert-butylsulfanyl)-3,6-dihydro-2H-pyridin-2-yl] acetate](/img/structure/B104646.png)
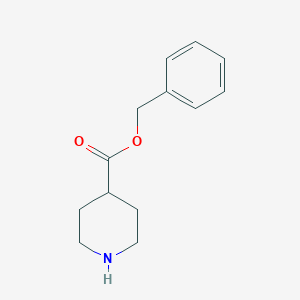

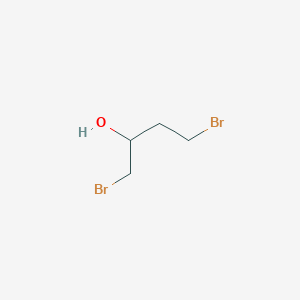
![1-[(3aS,6R,6aR)-2,2-dimethyl-4-methylidene-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-6-yl]pyrimidine-2,4-dione](/img/structure/B104656.png)
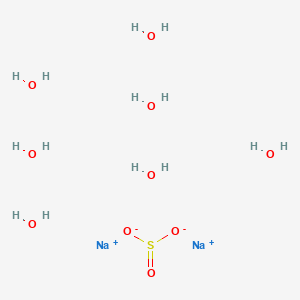
![8,9,10,11-Tetrahydrobenzo[a]anthracen-8-ol](/img/structure/B104666.png)
![8-Ethyl-10-isopropyl-4,5,6,7-tetrahydroazepino[3,2,1-hi]indole](/img/structure/B104667.png)
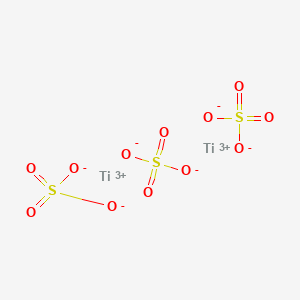
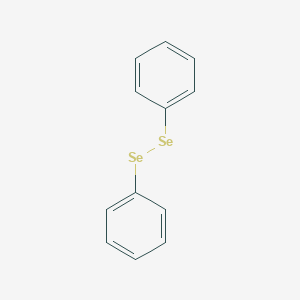
![10,11-dihydro-9H-benzo[a]anthracen-8-one](/img/structure/B104670.png)
